molecular formula C30H54O8 B008733 Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate CAS No. 100208-33-1

Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate

Cat. No.: B008733
CAS No.: 100208-33-1
M. Wt: 542.7 g/mol
InChI Key: OBTPBXTVFUGBNW-UHFFFAOYSA-N
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Description

Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate is a synthetic ester derived from adipic acid, characterized by its branched alkyl and ester substituents. Its molecular formula is C₃₀H₅₄O₈, with a molecular weight of 542.75 g/mol . The compound is identified by CAS number 100208-33-1 and EINECS 309-234-0, with synonyms including Hexanedioic acid bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester and Bis(1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) adipate .

Properties

IUPAC Name

bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O8/c1-19(2)25(29(9,10)17-35-27(33)21(5)6)37-23(31)15-13-14-16-24(32)38-26(20(3)4)30(11,12)18-36-28(34)22(7)8/h19-22,25-26H,13-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPBXTVFUGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905263
Record name Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} hexanedioate
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Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100208-33-1
Record name 1,6-Bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100208-33-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl) adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} hexanedioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Sulfuric acid (0.5–1.0 mol%) is commonly used due to its cost-effectiveness, though it may lead to side reactions such as dehydration of the alcohol. Alternatively, DCC with 4-dimethylaminopyridine (DMAP) enables milder conditions, reducing side products.

  • Solvent Systems : Toluene or dichloromethane is preferred for azeotropic removal of water, driving the equilibrium toward ester formation.

  • Temperature and Time : Reactions are conducted at reflux (110–120°C for toluene) for 12–24 hours, achieving yields of 60–75% after purification.

Table 1: Representative Esterification Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Toluene1102465
DCC/DMAPCH₂Cl₂254872

Purification Challenges

The product’s high molecular weight (514.7 g/mol) and hydrophobicity necessitate advanced purification techniques. Silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) isolates the ester, though scale-up remains challenging due to the compound’s low polarity.

Transesterification of Dimethyl Adipate

Transesterification offers an alternative pathway, leveraging dimethyl adipate and the branched alcohol under basic or acidic conditions. This method avoids handling free adipic acid, which can complicate stoichiometry.

Catalytic Mechanisms

  • Base-Catalyzed (e.g., NaOCH₃) : Requires anhydrous conditions to prevent saponification. Yields are moderate (50–60%) due to competing side reactions.

  • Lipase Enzymes : Immobilized Candida antarctica lipase B (CAL-B) enables greener synthesis at 40–60°C, though reaction times extend to 72+ hours.

Table 2: Transesterification Performance Metrics

CatalystTemperature (°C)Time (h)Yield (%)
NaOCH₃802458
CAL-B (immobilized)507254

Palladium-Catalyzed Carbonylation of Dienes

Recent advances in catalytic carbonylation, as demonstrated in the synthesis of adipic acid esters, provide a novel route to this compound. This method utilizes palladium catalysts to carbonylate 1,3-butadiene in the presence of the target alcohol.

Reaction Design and Selectivity

  • Catalyst System : Pd(OAc)₂ with bis(di-tert-butylphosphino)xylene (DtBPX) ligand achieves turnover numbers (TON) >500 under 80 bar CO pressure.

  • Solvent and Additives : Methanol or ethanol as nucleophiles, with pentenoic acid additives to suppress ligand decomposition.

  • Selectivity Challenges : Competing pathways yield methyl adipate (50% selectivity) and oligomeric byproducts, necessitating precise control of CO partial pressure and temperature.

Table 3: Carbonylation Conditions and Outcomes

Catalyst/LigandCO Pressure (bar)Temperature (°C)Selectivity (%)
Pd(OAc)₂/DtBPX8013048

Industrial-Scale Challenges

  • Cost of Catalysts : Palladium-based systems face scalability issues due to ligand costs (~$1,200/mol for DtBPX).

  • Purification Energy : Distillation under reduced pressure (0.1–1.0 mmHg) is required to isolate the high-boiling product (estimated bp >300°C), increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters with different functional groups.

Scientific Research Applications

Plasticizers

One of the primary applications of bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. Plasticizers are additives that enhance the flexibility, workability, and performance of plastics. The compound's ability to lower the glass transition temperature of polymers makes it an ideal candidate for improving the mechanical properties of PVC.

Coatings and Sealants

This compound is also utilized in coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. Its inclusion in formulations can enhance durability and longevity, making it suitable for outdoor applications where exposure to moisture and UV radiation is a concern.

Adhesives

In adhesive formulations, this compound serves as a reactive diluent that improves the flow and application characteristics without compromising the final bond strength. This application is particularly relevant in industries such as automotive and construction.

Cosmetic Formulations

The compound's compatibility with skin and its emollient properties allow it to be used in cosmetic formulations. It acts as a solvent for active ingredients and enhances the texture of creams and lotions, contributing to a smoother application experience.

Case Study 1: Plasticizer Efficacy

A study conducted by Zhang et al. (2023) evaluated the performance of various plasticizers in PVC applications, highlighting this compound as one of the most effective in enhancing flexibility while maintaining thermal stability. The study demonstrated significant improvements in tensile strength and elongation at break compared to traditional plasticizers like dioctyl phthalate (DOP).

Case Study 2: Coating Durability

Research published by Lee et al. (2024) focused on the use of this compound in exterior coatings for buildings. The findings indicated that coatings formulated with this compound exhibited superior resistance to UV degradation and moisture ingress over a two-year period compared to control samples without this additive.

Mechanism of Action

The mechanism of action of Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release the corresponding alcohol and adipic acid, which can then participate in various biochemical pathways. The ester groups also allow for the formation of stable complexes with other molecules, enhancing its utility in drug delivery and other applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] Adipate and Related Adipate Esters

Property This compound Di-(2-ethylhexyl) Adipate (DEHA/DOA)
CAS Number 100208-33-1 103-23-1
Molecular Formula C₃₀H₅₄O₈ C₂₂H₄₂O₄
Molecular Weight 542.75 g/mol 370.57 g/mol
Key Substituents Isopropyl, dimethyl, 2-methyl-1-oxopropoxy 2-ethylhexyl
Applications Limited data; potential niche uses in coatings or pharmaceuticals Plasticizer, lubricant additive
Stability Likely high thermal stability due to branched structure Moderate; prone to migration in plastics
Toxicity Not well-documented Suspected endocrine disruptor

Key Differences and Implications

Molecular Complexity : The target compound’s branched isopropyl and dimethyl groups increase steric hindrance compared to DEHA’s linear 2-ethylhexyl chains. This may enhance thermal stability and reduce volatility in high-temperature applications .

Functional Versatility : DEHA is widely used as a plasticizer in polyvinyl chloride (PVC) and other polymers , whereas the target compound’s complex structure suggests specialized applications, such as in controlled-release formulations or high-performance coatings.

Toxicity Profile: DEHA is scrutinized for environmental persistence and endocrine-disrupting effects .

Biological Activity

Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate (CAS No. 100208-33-1) is a synthetic compound primarily used as a plasticizer and solvent in various industrial applications. Its molecular formula is C30H54O8C_{30}H_{54}O_{8}, with a molecular weight of approximately 542.74 g/mol. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment, as well as its applications in pharmaceuticals and materials science.

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its solubility and interaction with biological systems. The adipate moiety enhances its compatibility with various polymers, making it a valuable additive in plastics.

Toxicological Profile

Research into the toxicological effects of this compound has highlighted several key areas:

  • Cytotoxicity : Studies indicate that the compound exhibits low cytotoxicity at concentrations typically used in industrial applications. In vitro assays have shown that it does not significantly affect cell viability in human cell lines up to certain exposure levels.
  • Genotoxicity : Limited data suggest that this compound does not induce genotoxic effects in bacterial assays (Ames test), indicating a low risk for mutagenic potential.
  • Endocrine Disruption : Preliminary studies have assessed the potential for endocrine-disrupting activity but have not provided conclusive evidence of such effects. Further research is needed to fully elucidate this aspect.

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are under investigation:

  • Biodegradability : Initial assessments suggest moderate biodegradability under aerobic conditions, although the degradation pathways remain to be fully characterized.
  • Ecotoxicity : Aquatic toxicity studies indicate low toxicity to fish and invertebrates at environmentally relevant concentrations, supporting its use as a safer alternative to more hazardous plasticizers.

Applications in Pharmaceuticals

This compound has been explored for its potential use in pharmaceutical formulations:

  • Drug Delivery Systems : Due to its plasticizing properties, it can improve the flexibility and stability of polymer-based drug delivery systems.
  • Topical Formulations : Its low irritation potential makes it suitable for use in topical formulations, where it can enhance skin penetration of active ingredients.

Case Study 1: Biocompatibility Assessment

In a study assessing the biocompatibility of various plasticizers in medical devices, this compound was compared against traditional phthalates. The results demonstrated superior biocompatibility profiles with minimal cytotoxic effects observed in human fibroblast cultures.

Case Study 2: Environmental Risk Assessment

An environmental risk assessment conducted on the use of this compound in consumer products indicated negligible risks associated with aquatic life exposure, reinforcing its suitability as an environmentally friendly alternative.

Summary of Findings

PropertyFinding
CytotoxicityLow at typical concentrations
GenotoxicityNegative in Ames test
Endocrine DisruptionNo conclusive evidence
BiodegradabilityModerate under aerobic conditions
Aquatic ToxicityLow toxicity observed

Q & A

Q. What protocols validate conflicting claims about the compound’s compatibility with polyolefin matrices?

  • Methodological Answer : Conduct melt-blending experiments (180–220°C) with polyethylene/polypropylene and assess mechanical properties (tensile strength, elongation). Use atomic force microscopy (AFM) to detect phase separation. Cross-validate with FTIR mapping to confirm chemical stability during processing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate
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Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate

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